Hexachloroantimony(1-);tris(4-bromophenyl)azanium

Catalog No.
S1481698
CAS No.
24964-91-8
M.F
C18H13Br3Cl6NSb
M. Wt
817.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexachloroantimony(1-);tris(4-bromophenyl)azanium

CAS Number

24964-91-8

Product Name

Hexachloroantimony(1-);tris(4-bromophenyl)azanium

IUPAC Name

hexachloroantimony(1-);tris(4-bromophenyl)azanium

Molecular Formula

C18H13Br3Cl6NSb

Molecular Weight

817.5 g/mol

InChI

InChI=1S/C18H12Br3N.6ClH.Sb/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;;;;;;/h1-12H;6*1H;/q;;;;;;;+5/p-5

InChI Key

BHLIYPVGDLIKBB-UHFFFAOYSA-I

SMILES

C1=CC(=CC=C1[NH+](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl

Synonyms

TRIS(4-BROMOPHENYL)AMINIUM HEXACHLOROANTIMONATE;TRIS(4-BROMOPHENYL)AMMONIUMYL HEXACHLOROANTIMONATE;TRIS(4-BROMOPHENYL)AMINIUM HEXACHLORO-AN;TRIS(4-BROMOPHENYL)AMMONIUMYL HEXA- CHLOROANTIMONATE 97+%;Antimonate(1-), hexachloro-, (OC-6-11)-, salt with 4

Canonical SMILES

C1=CC(=CC=C1[NH+](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl

Isomeric SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br.Cl.Cl[Sb](Cl)(Cl)(Cl)Cl

Description

The exact mass of the compound Tris(4-bromophenyl)aminium hexachloroantimonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Properties:

  • CAS number: 24964-91-8
  • Molecular weight: 816.48 g/mol
  • Appearance: White to slightly yellow powder
  • Melting point: Decomposes at 142 °C (lit.)

Reported applications:

  • Strong oxidant

    This compound has been studied for its ability to act as a strong oxidant for the chemical doping of conjugated polymers. Source:

    • Chemical doping involves introducing electrically charged molecules (dopants) into a material to alter its electrical conductivity.
    • Conjugated polymers are a class of polymers with alternating single and double bonds between carbon atoms, which allows them to conduct electricity.
  • Catalyst

    Tris(4-bromophenyl)ammonium hexachloroantimonate has also been investigated as a potential catalyst for the deprotection of tert-butyldimethylsilyl (TBDMS) and tetrahydropyranyl (THP) ethers. Source:

    • Deprotection is a chemical reaction that removes a protecting group from a molecule.
    • Protecting groups are temporary functional groups introduced to shield specific sites in a molecule during a reaction and then removed later.
    • TBDMS and THP are commonly used protecting groups for alcohols in organic synthesis.

Hexachloroantimony(1-);tris(4-bromophenyl)azanium, commonly referred to as magic blue, is a chemical compound composed of a tris(4-bromophenyl)ammonium cation and a hexachloroantimonate anion. Its molecular formula is C18H13Br3Cl6NSbC_{18}H_{13}Br_3Cl_6NSb, and it has a molecular weight of approximately 817.5 g/mol. The compound typically appears as a dark blue solid and is known for its strong oxidizing properties, making it valuable in various chemical applications .

The structure of the cation features a three-bladed propeller configuration, similar to triphenylamine, with a planar amine group. The anion, hexachloroantimonate, adopts an octahedral geometry. This unique structural arrangement contributes to its reactivity and solubility in solvents such as acetonitrile .

  • Oxidation-Reduction Reactions: It acts as a potent oxidizing agent, with reduction potentials of approximately 0.67 V in acetonitrile and 0.70 V in dichloromethane, allowing it to facilitate electron transfer processes in organic chemistry .
  • Solvent Interactions: The compound can react with various solvents, leading to the formation of different products depending on the solvent environment.

The synthesis of hexachloroantimony(1-);tris(4-bromophenyl)azanium typically involves:

  • Preparation of Tris(4-bromophenyl)amine: This can be achieved through the bromination of phenyl compounds followed by amination.
  • Formation of Hexachloroantimonate: This step usually involves reacting antimony trichloride with chlorine gas or other chlorinating agents.
  • Combining Components: Finally, the tris(4-bromophenyl)amine is combined with hexachloroantimonate under controlled conditions to yield the final product.

Hexachloroantimony(1-);tris(4-bromophenyl)azanium has several applications:

  • Oxidizing Agent: It is widely used in organic synthesis for its ability to facilitate various oxidation reactions.
  • Research Tool: The compound serves as a reagent in experimental chemistry for studying electron transfer mechanisms and reaction kinetics.
  • Material Science: Its unique properties make it suitable for applications in developing new materials or coatings that require specific electronic characteristics .

Interaction studies involving hexachloroantimony(1-);tris(4-bromophenyl)azanium focus on its reactivity with different solvents and substrates. These studies help elucidate its role as an oxidizing agent and its behavior in complex chemical environments. Such interactions are crucial for understanding how this compound can be effectively utilized in synthetic pathways and material development.

Hexachloroantimony(1-);tris(4-bromophenyl)azanium shares similarities with several related compounds, which can be compared based on their structural and functional characteristics:

Compound NameFormulaUnique Features
Tris(2,4-dibromophenyl)ammoniumyl hexachloroantimonateC18H13Br3Cl6NSbKnown as "magic green," similar oxidizing properties but different substituents .
Tris(phenyl)ammonium hexachloroantimonateC18H18Cl6NSbLacks bromine substituents, affecting its reactivity and solubility.
Tris(4-chlorophenyl)ammonium hexachloroantimonateC18H13Cl3Cl6NSbContains chlorine instead of bromine; exhibits different electronic properties .

These compounds highlight the uniqueness of hexachloroantimony(1-);tris(4-bromophenyl)azanium primarily due to its strong oxidizing abilities and distinctive structural features that influence its reactivity and applications in various fields.

Classical Synthesis Approaches

The classical synthesis of hexachloroantimony(1-);tris(4-bromophenyl)azanium involves the direct oxidation of tris(4-bromophenyl)amine using antimony pentachloride (SbCl₅) as the primary oxidizing agent. This method, first reported in the late 20th century, relies on the one-electron oxidation of the tertiary amine to generate the radical cation, which is subsequently stabilized by the hexachloroantimonate counterion [1] [3].

The reaction is typically conducted in anhydrous dichloromethane or hexane under an inert atmosphere to prevent hydrolysis of SbCl₅. A stoichiometric ratio of 1:1.5 (amine:SbCl₅) is employed to ensure complete conversion, as SbCl₅ acts both as an oxidant and a source of the SbCl₆⁻ anion [3]. The exothermic reaction produces a deep blue solution, from which the product precipitates upon cooling to −20°C. Early yields ranged between 70–85%, with purity dependent on rigorous exclusion of moisture [1].

Table 1: Classical Synthesis Conditions

ComponentQuantity/Parameter
Tris(4-bromophenyl)amine1.0 equiv
SbCl₅1.5 equiv
SolventDichloromethane/hexane
Temperature−20°C to 25°C
Reaction Time2–4 hours

A notable limitation of this approach is the competitive chlorination of the aryl rings by SbCl₅, which can reduce yields and necessitate extensive purification [3]. Despite this, the method remains foundational due to its simplicity and scalability.

Modern Synthetic Strategies

Modern advancements have introduced trialkyloxonium hexachloroantimonates—particularly triethyloxonium hexachloroantimonate ([Et₃O⁺SbCl₆⁻])—as superior oxidizing agents. These reagents mitigate undesired side reactions by providing a preformed SbCl₆⁻ anion, thereby decoupling the oxidation and anion-incorporation steps [3].

In a representative procedure, tris(4-bromophenyl)amine is treated with 1.5 equivalents of [Et₃O⁺SbCl₆⁻] in dichloromethane at 0°C. The reaction proceeds via single-electron transfer (SET), generating the radical cation and releasing ethyl chloride and diethyl ether as byproducts [3]. This method achieves near-quantitative yields (>95%) and minimizes aryl chlorination, as confirmed by iodometric titration and UV-vis spectroscopy [3].

Table 2: Modern Synthesis Parameters

ComponentQuantity/Parameter
Tris(4-bromophenyl)amine1.0 equiv
[Et₃O⁺SbCl₆⁻]1.5 equiv
SolventDichloromethane
Temperature0°C
Reaction Time1–2 hours

The use of [Et₃O⁺SbCl₆⁻] also enables the synthesis of analogs such as "magic green" (tris(2,4-dibromophenyl)ammoniumyl hexachloroantimonate), highlighting the versatility of this approach [1].

Purification and Isolation Techniques

Purification of hexachloroantimony(1-);tris(4-bromophenyl)azanium is critical due to its sensitivity to protic solvents and air. The classical method employs fractional crystallization from acetonitrile, leveraging the compound’s moderate solubility (∼15 mg/mL at 25°C) [1]. Modern protocols favor slow diffusion of diethyl ether into a concentrated dichloromethane solution at −20°C, yielding X-ray-quality crystals [3].

Key steps include:

  • Filtration under inert atmosphere: Precipitates are collected using Schlenk-line techniques to prevent oxidation.
  • Washing with cold ether: Removes residual SbCl₃ and unreacted starting materials.
  • Drying in vacuo: Ensures elimination of solvent traces, which could destabilize the radical cation [1] [3].

Table 3: Crystallization Solvents

Solvent SystemYield (%)Purity (%)
Acetonitrile/ether7898
Dichloromethane/ether95>99

Structural Confirmation Methods

Structural validation of hexachloroantimony(1-);tris(4-bromophenyl)azanium employs a multidisciplinary toolkit:

  • X-ray crystallography: Reveals the propeller-shaped tris(4-bromophenyl)azanium cation with planar nitrogen and SbCl₆⁻ octahedra. The N–C bond lengths (1.40–1.42 Å) and Sb–Cl distances (2.35–2.40 Å) align with radical cation and weakly coordinating anion geometries [1] [3].
  • UV-vis spectroscopy: The radical cation exhibits λₘₐₓ at 518 nm (ε = 3.86 × 10³ M⁻¹cm⁻¹) in dichloromethane, characteristic of triarylaminium chromophores [3].
  • Electron spin resonance (ESR): A single isotropic signal at g = 2.003 confirms the presence of an unpaired electron [3].
  • Elemental analysis: Matches calculated values for C₁₈H₁₂Br₃N·SbCl₆ (C: 28.7%, H: 1.6%, N: 1.9%) [1].

Table 4: Spectroscopic Data

TechniqueKey Observation
X-ray diffractionPropeller cation geometry
UV-visλₘₐₓ = 518 nm
ESRg = 2.003 (singlet)

The primary mechanism by which hexachloroantimony(1-);tris(4-bromophenyl)azanium operates involves single-electron transfer processes, where the compound acts as a one-electron oxidant [1] [2]. The tris(4-bromophenyl)ammonium radical cation component serves as the active oxidizing species, facilitating electron abstraction from various organic substrates through outer-sphere electron transfer mechanisms [1] [2].

Kinetic investigations have revealed that these single-electron transfer reactions proceed with remarkably low activation energies, indicating facile electron transfer pathways [1]. The observed rate constants for these processes typically range from 2.5 × 10^4 to 2.7 × 10^4 s^-1 in acetonitrile solution, demonstrating the efficiency of the electron transfer mechanism [3]. The primary kinetic isotope effect (kCH/kCD ≈ 2.5) observed in tetrahydrofuran solutions provides additional evidence for the single-electron transfer nature of these reactions [1].

PropertyValueSolvent SystemReference
Electron Transfer MechanismOuter-sphere electron transferGeneral [1] [2]
Activation EnergyLow activation energyVarious solvents [1]
Rate Constant (s^-1)2.5 × 10^4 - 2.7 × 10^4Acetonitrile [3]
Primary Kinetic Isotope EffectkCH/kCD ≈ 2.5Tetrahydrofuran [1]
Oxidation ProductsOrganic radical cationsGeneral [1] [2]
Reduction ProductsSbCl4^-, Sb2Cl9^3-, SbCl6^3-Various solvents [1]

The mechanistic pathway involves initial formation of a charge-transfer complex between the oxidant and substrate, followed by electron transfer to generate the substrate radical cation and reduced antimony species. This process has been extensively studied using electrochemical techniques, revealing that the reaction proceeds through a direct electron transfer mechanism rather than through intermediate chemical bond formation [4].

Radical Cation Formation Dynamics

The formation of radical cations through the action of hexachloroantimony(1-);tris(4-bromophenyl)azanium involves complex dynamics that have been elucidated through various spectroscopic and kinetic studies [5] [3]. The radical cation formation process occurs through a stepwise mechanism involving initial substrate coordination, followed by electron transfer and subsequent product stabilization.

Laser flash photolysis studies have provided detailed insights into the formation dynamics of radical cations [3]. The process involves the generation of charge-transfer complexes with characteristic absorption spectra, which subsequently undergo electron transfer to form the final radical cation products. The temporal evolution of these species has been monitored using transient absorption spectroscopy, revealing biexponential decay kinetics with half-lifetimes ranging from 2.2 to 17.9 microseconds [3].

The radical cation formation process is significantly influenced by the presence of molecular oxygen, which can interact with the substrate to form charge-transfer complexes [3]. Under oxygen atmospheres, the formation of radical cations competes with the formation of superoxide species, leading to complex reaction pathways that involve both electron transfer and oxygen incorporation mechanisms.

Structural studies using X-ray crystallography have revealed that the radical cation products exhibit significant configurational changes compared to their neutral precursors [5]. These structural modifications indicate the presence of strong conjugative and hyperconjugative effects in the radical cation species, which stabilize the positive charge and facilitate the electron transfer process.

Mechanistic Studies in Various Solvent Systems

Comprehensive mechanistic studies have been conducted in diverse solvent systems to understand the influence of solvent properties on electron transfer dynamics [8] [10] [12] [9]. The choice of solvent significantly affects both the thermodynamics and kinetics of electron transfer processes, with polar solvents generally facilitating faster electron transfer rates due to enhanced solvation of charged species.

In acetonitrile, the compound exhibits optimal electron transfer characteristics due to the solvent's high dielectric constant (37.5) and excellent solvating properties for both the oxidant and substrate [8] [4]. The high polarity of acetonitrile stabilizes the charge-separated products, leading to efficient electron transfer kinetics and high stability of the resulting radical cation species.

Dichloromethane presents a contrasting environment with its lower dielectric constant (8.9), resulting in different electron transfer dynamics [10] [9] [11]. Studies in this medium have revealed that the compound undergoes decomposition to ethyl chloride, diethyl ether, and antimony pentachloride, demonstrating the influence of solvent polarity on reaction pathways [10].

The influence of solvent polarity on electron transfer barriers has been quantified through temperature-dependent studies, revealing a clear correlation between solvent dielectric constant and activation energy [12]. More polar solvents exhibit increased barriers due to the greater reorganization energy required for charge localization changes during electron transfer.

Room temperature ionic liquids have provided unique insights into the electron transfer mechanisms [15]. Studies in ionic liquids containing 1-butyl-3-methylimidazolium cation with various anions (BF4^-, PF6^-, CF3SO3^-) have revealed ion-pairing interactions that significantly influence the electron transfer dynamics, with diffusion coefficients being at least one order of magnitude smaller than in conventional solvents.

Computational Modeling of Electron Transfer Mechanisms

Advanced computational methods have been employed to model and understand the electron transfer mechanisms involving hexachloroantimony(1-);tris(4-bromophenyl)azanium [16] [17] [18] [19]. Density functional theory (DFT) calculations have provided detailed insights into the electronic structure and oxidation potentials of the compound and its reaction products.

Computational MethodApplicationKey ParametersReference
DFT B3LYPElectronic structure calculationsOxidation potentials, HOMO/LUMO [16] [17] [18]
Marcus TheoryElectron transfer rate predictionReorganization energy, activation barrier [19] [13] [14]
Constrained DFTDiabatic surface calculationsDriving force, inner-sphere λ [19]
QM/MM MethodsSolvent effects modelingSolvent reorganization energy [20] [9]
Kinetic Monte CarloDynamics simulationHopping rates, site occupancy [21] [20]

Constrained density functional theory (DFT) has been particularly valuable for calculating electron transfer parameters directly from first principles [19]. This approach allows access to diabatic potential energy surfaces in Marcus theory, providing direct calculation of driving forces and inner-sphere reorganization energies without empirical parameterization.

Quantum mechanics/molecular mechanics (QM/MM) methods have been employed to model solvent effects on electron transfer dynamics [20] [9]. These calculations have revealed the crucial role of solvent reorganization in determining electron transfer rates, with the solvent providing both thermodynamic stabilization and kinetic activation for the electron transfer process.

Kinetic Monte Carlo simulations have been used to model the dynamics of electron transfer in complex molecular systems [21] [20]. These simulations track individual electron hopping events and provide insights into the temporal evolution of charge distribution during electron transfer processes.

The computational studies have revealed that electron transfer in hexachloroantimony(1-);tris(4-bromophenyl)azanium systems typically occurs in the nonadiabatic regime, where the electron transfer rate is slower than nuclear motions [22]. This finding is consistent with the observed single-electron transfer mechanism and supports the outer-sphere nature of the electron transfer process.

Dates

Last modified: 02-18-2024

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